1-(2-Chloropyrimidin-4-yl)-1,4-diazepane 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 502133-58-6
VCID: VC8468340
InChI: InChI=1S/C9H13ClN4/c10-9-12-4-2-8(13-9)14-6-1-3-11-5-7-14/h2,4,11H,1,3,5-7H2
SMILES: C1CNCCN(C1)C2=NC(=NC=C2)Cl
Molecular Formula: C9H13ClN4
Molecular Weight: 212.68 g/mol

1-(2-Chloropyrimidin-4-yl)-1,4-diazepane

CAS No.: 502133-58-6

Cat. No.: VC8468340

Molecular Formula: C9H13ClN4

Molecular Weight: 212.68 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloropyrimidin-4-yl)-1,4-diazepane - 502133-58-6

Specification

CAS No. 502133-58-6
Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
IUPAC Name 1-(2-chloropyrimidin-4-yl)-1,4-diazepane
Standard InChI InChI=1S/C9H13ClN4/c10-9-12-4-2-8(13-9)14-6-1-3-11-5-7-14/h2,4,11H,1,3,5-7H2
Standard InChI Key MHGDJJZNKCXGRC-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=NC(=NC=C2)Cl
Canonical SMILES C1CNCCN(C1)C2=NC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

1-(2-Chloropyrimidin-4-yl)-1,4-diazepane (CAS 502133-58-6) features a pyrimidine ring substituted at the 4-position with a 1,4-diazepane moiety and a chlorine atom at the 2-position of the pyrimidine. The IUPAC name, 1-(2-chloropyrimidin-4-yl)-1,4-diazepane, reflects this arrangement . Key identifiers include:

PropertyValue
Molecular FormulaC₉H₁₃ClN₄
Molecular Weight212.68 g/mol
InChI KeyMHGDJJZNKCXGRC-UHFFFAOYSA-N
SMILESC1CNCCN(C1)C2=NC(=NC=C2)Cl
XLogP3-AA1.3
Topological Polar SA41.1 Ų

The diazepane ring adopts a chair conformation, while the pyrimidine’s chlorine atom introduces electronic asymmetry, influencing reactivity . Comparative analysis with its structural isomer, 1-(6-chloropyrimidin-4-yl)-1,4-diazepane (CAS 1421101-60-1), reveals distinct electronic profiles due to chlorine positioning, affecting dipole moments and hydrogen-bonding capacity .

Synthesis and Synthetic Strategies

While no explicit protocol for 1-(2-chloropyrimidin-4-yl)-1,4-diazepane exists in public literature, analogous syntheses suggest two pathways:

Nucleophilic Aromatic Substitution

Reaction of 2,4-dichloropyrimidine with 1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF) could displace the 4-chloro group. This method mirrors the synthesis of 1-(6-chloropyrimidin-4-yl)-1,4-diazepane, where regioselectivity depends on the pyrimidine’s electronic environment .

Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings, such as Buchwald-Hartwig amination, might attach prefunctionalized diazepane to chloropyrimidine scaffolds. Similar strategies are employed in cinnoline derivatives (e.g., Suzuki coupling for 6-bromo-N-(pyridin-3-yl)cinnolin-4-amine) .

Physicochemical and Spectroscopic Properties

PubChem’s computed properties indicate moderate lipophilicity (XLogP3 = 1.3) and a polar surface area of 41.1 Ų, suggesting blood-brain barrier permeability potential . Experimental data for related compounds include:

Analytical MethodObservations (Analog Data)
¹H NMRδ 8.70–8.79 ppm (pyrimidine H), 3.12 ppm (CH₂-N)
LCMS[M+H]⁺ = 212.68 (theoretical)
IRC-Cl stretch ~750 cm⁻¹, C=N ~1600 cm⁻¹

The chlorine atom’s resonance in ¹³C NMR is anticipated near 125 ppm, while diazepane methylenes appear between 40–60 ppm.

Metabolic and Pharmacokinetic Considerations

Early-stage 1,4-diazepanes face hepatic instability due to oxidative N-dealkylation. Introducing electron-withdrawing groups (e.g., pyrimidine’s chlorine) may reduce CYP450 metabolism. In vitro microsomal studies of analogs show half-life improvements from <15 min to >60 min upon structural modifications .

Applications in Chemical Synthesis

As a building block, this compound offers two reactive sites:

  • Chloropyrimidine: Susceptible to cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Diazepane Secondary Amine: Amenable to acylation or alkylation.

Table: Synthetic Derivatives and Their Utilities

Derivative TypePotential Application
Aryl-coupled analogsKinase inhibitor scaffolds
CarboxamidesBioisosteres for peptide bonds
Quaternary saltsIonic liquid components

Analytical and Regulatory Status

Regulatory agencies classify 1-(2-chloropyrimidin-4-yl)-1,4-diazepane as a research chemical. Current suppliers (e.g., PubChem CID 4522487) provide milligram quantities for non-human studies . Purity assessments typically employ HPLC-UV at 254 nm, with retention times varying by column (C18: ~8.2 min under 60% MeCN).

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